![molecular formula C9H8ClN3O2S2 B1317857 5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine CAS No. 880791-53-7](/img/structure/B1317857.png)
5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
“5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine” is a chemical compound that is derived from 4-chlorobenzoic acid . It is a sulfonamide derivative, which is a class of compounds known for a wide range of biological activities .
Synthesis Analysis
The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . These reactions lead to the formation of the 1,3,4-thiadiazole ring and the attachment of the sulfonamide group .Scientific Research Applications
Synthesis and Antiviral Activity
Research has shown the synthesis of thiadiazole sulfonamides, including derivatives similar to "5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine," demonstrating certain antiviral activities. These compounds have been synthesized through a multi-step process starting from 4-chlorobenzoic acid, leading to the creation of new derivatives with potential applications in antiviral therapy (Chen et al., 2010).
Antioxidant and Anti-inflammatory Activities
Another study explored the synthesis of thiadiazol-2-amine derivatives that exhibited significant antioxidant and anti-inflammatory activities. These activities were comparable or superior to standard treatments, suggesting their utility in developing new therapeutic agents for diseases characterized by oxidative stress and inflammation (Sravya et al., 2019).
Antimicrobial and Antifungal Applications
Further research into sulfonyl-substituted thiadiazoles has identified compounds with promising antimicrobial and antifungal properties. These studies highlight the potential of thiadiazol-2-amine derivatives in addressing various bacterial and fungal infections, offering a foundation for new antibiotic and antifungal drug development (Sych et al., 2019).
Insecticidal Activity
The synthesis of new thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives has shown remarkable results in insecticidal activity against cotton leafworm, suggesting potential applications in agricultural pest control (Ismail et al., 2021).
Carbonic Anhydrase Inhibitors
Thiadiazole derivatives have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, indicating their potential in developing treatments for conditions where modulation of carbonic anhydrase activity is beneficial (Menchise et al., 2006).
Safety And Hazards
properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S2/c10-7-3-1-6(2-4-7)5-17(14,15)9-13-12-8(11)16-9/h1-4H,5H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTLUOWYMZDTFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NN=C(S2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586067 |
Source
|
Record name | 5-[(4-Chlorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
880791-53-7 |
Source
|
Record name | 5-[(4-Chlorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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